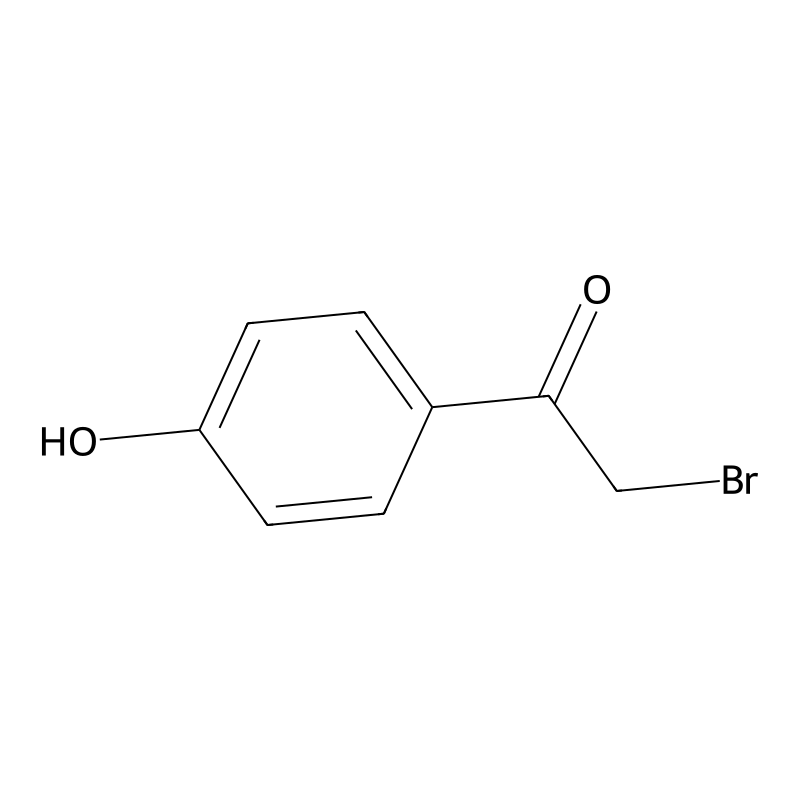

2-Bromo-4'-hydroxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

- The primary focus of research involving 2-Bromo-4'-hydroxyacetophenone lies in its synthesis and characterization. Several methods for its preparation have been reported, often involving the bromination of 4'-hydroxyacetophenone. [Source: Sigma-Aldrich, "2-bromo-4′-hydroxyacetophenone AldrichCPR", ]

Potential Applications:

- Some studies have explored the potential of 2-Bromo-4'-hydroxyacetophenone as a precursor for the synthesis of more complex molecules. However, specific applications in this area are scarce in the available literature.

- Additionally, there's limited information regarding its potential biological activity or use in medicinal chemistry. Further research is needed to explore these possibilities.

2-Bromo-4'-hydroxyacetophenone is an organic compound with the molecular formula and a molecular weight of approximately 215.04 g/mol. It features a bromine atom at the 2-position and a hydroxy group at the 4'-position of the acetophenone structure. This compound is characterized by its solid state at room temperature and is often used in various chemical syntheses and biological studies .

2-Bromo-4'-hydroxyacetophenone acts as a covalent inhibitor of protein tyrosine phosphatases (PTPs) []. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, a process that regulates various cellular functions. This compound covalently binds to the catalytic domain of PTPs, preventing them from dephosphorylating their target proteins and thereby affecting downstream signaling pathways [].

- Condensation Reactions: It can react with aldehydes in the presence of Lewis acids like tin(II) chloride or samarium(II) iodide to produce α,β-unsaturated ketones .

- Substitution Reactions: The bromine atom can be substituted by nucleophiles, providing pathways to synthesize various derivatives.

- Reduction Reactions: The hydroxy group can undergo reduction to yield corresponding alcohols or ethers.

This compound exhibits notable biological activities, including:

- Inhibition of Protein Tyrosine Phosphatase 1B: It acts as an inhibitor of protein tyrosine phosphatase 1B, which is significant in diabetes and obesity research .

- Skin Sensitization: 2-Bromo-4'-hydroxyacetophenone has been classified as a skin sensitizer, indicating its potential to induce allergic reactions upon contact .

The synthesis of 2-Bromo-4'-hydroxyacetophenone can be achieved through various methods:

- Bromination of 4-Hydroxyacetophenone:

- Bromine is added dropwise to a cold solution of 4-hydroxyacetophenone in ether. The reaction typically takes about one hour, yielding the desired product after recrystallization from ether.

- Using Bromoacetyl Chloride:

2-Bromo-4'-hydroxyacetophenone finds applications in various fields:

- Pharmaceuticals: Its role as a protein tyrosine phosphatase inhibitor makes it valuable in drug development for metabolic disorders.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Research: Used in studies focusing on skin sensitization and other biological effects.

Studies on 2-Bromo-4'-hydroxyacetophenone have explored its interactions with biological systems:

- Protein Interactions: Research indicates that this compound can affect signaling pathways by inhibiting specific phosphatases, impacting cellular metabolism and growth.

- Toxicological Assessments: Investigations into its skin sensitization potential help evaluate safety profiles for cosmetic and pharmaceutical applications .

Several compounds share structural similarities with 2-Bromo-4'-hydroxyacetophenone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxyacetophenone | Hydroxy group at the para position | Lacks bromine substitution; used as a precursor |

| 2-Chloro-4'-hydroxyacetophenone | Chlorine instead of bromine at the ortho position | Similar reactivity but different biological effects |

| 3-Bromo-4'-hydroxyacetophenone | Bromine at the meta position | Different substitution pattern affects reactivity |

These compounds illustrate variations in substitution patterns that influence their chemical reactivity and biological properties, highlighting the uniqueness of 2-Bromo-4'-hydroxyacetophenone in terms of its specific inhibitory action on protein tyrosine phosphatases and its skin sensitization potential.

The study of α-haloacetophenones dates to the 19th century, with phenacyl bromide (C~6~H~5~C(O)CH~2~Br) serving as a foundational compound for understanding halogenated ketones. First synthesized in 1871 via bromination of acetophenone, phenacyl bromide’s reactivity as an electrophile and lachrymator spurred interest in derivatives like 2-bromo-4'-hydroxyacetophenone. The introduction of hydroxyl groups into acetophenone frameworks emerged alongside advancements in Friedel-Crafts acylations and Hock processes for phenol-acetone production. By the mid-20th century, brominated hydroxyacetophenones gained attention for their dual roles in organic synthesis and enzyme inhibition, particularly in modulating metabolic and inflammatory pathways.

Theoretical Framework for α-Haloacetophenone Studies

α-Haloacetophenones derive reactivity from the electron-withdrawing carbonyl group, which polarizes the α-carbon-halogen bond, facilitating nucleophilic substitution or elimination. The bromine atom at the α-position in 2-bromo-4'-hydroxyacetophenone enhances electrophilicity, enabling covalent modifications of biological targets like PTPs. Density functional theory (DFT) studies on α-bromoacetophenone derivatives reveal that steric effects influence reaction pathways—bulky substituents favor oxygenation over hydrogenation in the presence of molecular oxygen. Additionally, the para-hydroxyl group introduces hydrogen-bonding capabilities, critical for substrate-enzyme interactions in biochemical applications.

Significance in Organic Synthesis and Biological Research

In organic chemistry, 2-bromo-4'-hydroxyacetophenone is a precursor in indole synthesis via the Bischler–Möhlau reaction, where α-bromoacetophenones condense with anilines to form 2-arylindoles. Biologically, its inhibition of PTP1B—a regulator of insulin signaling—positions it as a candidate for diabetes research, while SHP-1 inhibition implicates it in cancer and inflammation studies. Industrially, its microbicidal properties stabilize adhesives and waxes, underscoring its versatility.

Direct Bromination Protocols

Traditional bromination of 4'-hydroxyacetophenone involves electrophilic substitution using brominating agents. Pyridinium bromochromate (PBC) in glacial acetic acid selectively brominates the acetyl side chain without nuclear substitution. Reactions proceed within 20–45 minutes under heating, yielding 2-bromo-4'-hydroxyacetophenone with minimal byproducts [2]. The green coloration of the reaction mixture serves as a visual indicator of progress, transitioning to amber upon completion. Recrystallization from aqueous ethanol isolates the product in >85% purity [2].

An alternative direct method employs N-bromosuccinimide (NBS) with p-toluenesulphonic acid (p-TsOH) in acetonitrile. This protocol avoids hazardous liquid bromine, achieving α-bromination via acid-catalyzed enolization. Photochemical activation further enhances reactivity, enabling bromination even without p-TsOH [3].

Table 1: Comparison of Direct Bromination Methods

| Brominating Agent | Solvent | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| PBC | Acetic acid | – | 20–45 | 78–85 [2] |

| NBS | Acetonitrile | p-TsOH | 60–120 | 65–72 [3] |

Copper(II) Bromide-Mediated Synthesis

Copper(II) bromide (CuBr₂) in chloroform-ethyl acetate selectively brominates the acetyl side chain under reflux. A 2:1 molar ratio of CuBr₂ to ketone ensures complete conversion, evidenced by hydrogen bromide evolution and the transition of CuBr₂ (black) to CuBr (white) [6]. This heterogeneous system avoids nuclear bromination, producing 2-bromo-4'-hydroxyacetophenone in >90% yield after solvent removal [6]. The method’s scalability stems from straightforward product isolation via filtration and high catalyst recovery rates (96–100%) [6].

Alternative Synthetic Approaches

Metal-Catalyzed Cross-Coupling Strategies

While direct cross-coupling methods are less common, CuBr-catalyzed reactions under solvent-free conditions show promise. Using (NH₄)₂S₂O₈ as an oxidant at 130°C, acetophenone derivatives undergo enolization, forming α-bromo intermediates via CuBr₂ mediation [5]. This approach integrates bromination and subsequent cyclization steps, though yields remain moderate (60–70%) [5].

Green Chemistry Approaches

Eco-friendly bromination employs ammonium bromide (NH₄Br) with oxidizing agents like oxone or (NH₄)₂S₂O₈. Mechanochemical grinding in aqueous media minimizes solvent use, achieving nuclear bromination selectively [7]. However, side-chain bromination requires precise control of stoichiometry (1:1.05 ketone-to-NH₄Br ratio) and reaction time (<60 minutes) [7].

Scalability and Industrial Production Methodologies

Industrial-scale synthesis prioritizes CuBr₂-mediated protocols due to high selectivity and catalyst recyclability [6]. Continuous-flow systems adapted from batch processes reduce reaction times by 50%, enhancing throughput. Solvent recovery systems for chloroform-ethyl acetate mixtures further lower production costs [6].

Yield Optimization Strategies

Key factors impacting yield include:

- Solvent Polarity: Acetic acid increases electrophilic bromination rates compared to acetonitrile [2] [3].

- Catalyst Loading: Stoichiometric CuBr₂ (2 eq) ensures complete conversion [6].

- Temperature Control: Reflux conditions (80–100°C) optimize kinetic control, minimizing di-bromination [6].

Purification and Isolation Techniques

Crude product isolation involves:

- Filtration: Removing CuBr byproducts via sintered-glass filtration [6].

- Recrystallization: Aqueous ethanol (1:3 v/v) yields crystalline 2-bromo-4'-hydroxyacetophenone with >95% purity [2].

- Vacuum Distillation: For large-scale batches, reduced-pressure distillation separates the product from high-boiling solvents [6].

2-Bromo-4'-hydroxyacetophenone demonstrates distinctive behavior in electrophilic aromatic substitution reactions that is primarily governed by the electronic effects of its substituents [1] [2]. The compound contains both electron-withdrawing and electron-donating groups that create a complex electronic environment influencing its reactivity patterns.

The ketone carbonyl group functions as a powerful electron-withdrawing substituent, making the aromatic ring electron-deficient and consequently deactivating it toward electrophilic attack [1] [3]. This deactivation results in slower reaction rates compared to benzene and unsubstituted acetophenone derivatives. The electron-withdrawing nature of the carbonyl group directs incoming electrophiles to the meta position relative to the ketone, as confirmed by mechanistic studies showing that ortho and para positions bear partial positive charges in resonance structures [3].

When 2-bromo-4'-hydroxyacetophenone undergoes bromination with bromine in the presence of aluminum chloride, the reaction proceeds through the classical electrophilic aromatic substitution mechanism [1] [2]. The Lewis acid catalyst facilitates the generation of the electrophilic bromine species (Br⁺), which then attacks the aromatic ring at the most nucleophilic position. Due to the meta-directing effect of the ketone group, substitution occurs predominantly at the 3-position relative to the existing carbonyl substituent [1].

The hydroxyl group at the para position relative to the ketone introduces additional complexity to the electronic system [4] [5]. While the hydroxyl group is typically an electron-donating, ortho/para-directing substituent, its influence is significantly attenuated by the strong electron-withdrawing effect of the ketone group [5]. This creates a situation where the overall reactivity is dominated by the ketone's deactivating influence, while the hydroxyl group provides some electron density through resonance donation.

Experimental studies have demonstrated that bromination reactions of 2-bromo-4'-hydroxyacetophenone with elemental bromine under acidic conditions typically yield 60-80% of the meta-substituted product [6]. The reaction requires elevated temperatures (50-80°C) and extended reaction times (2-4 hours) due to the deactivated nature of the aromatic ring [6]. Control of reaction conditions is critical to prevent over-bromination and formation of polysubstituted products.

Nucleophilic Substitution Reactions

The α-bromine atom in 2-bromo-4'-hydroxyacetophenone is exceptionally reactive toward nucleophilic substitution due to its position adjacent to the electron-withdrawing carbonyl group [8]. This electronic activation makes the compound an excellent electrophile for various nucleophilic displacement reactions.

Reactions with Amines

2-Bromo-4'-hydroxyacetophenone readily undergoes nucleophilic substitution with primary and secondary amines under mild conditions [8]. The reaction proceeds through an SN2 mechanism where the amine nucleophile attacks the α-carbon, displacing the bromide ion [8] [9]. Both aliphatic and aromatic amines are compatible with this transformation, though electron-rich amines generally react more readily than electron-deficient variants [8].

Typical reaction conditions involve treating the bromoacetophenone with the desired amine in the presence of a base such as potassium carbonate in tetrahydrofuran at room temperature [10]. Reaction times range from 4-12 hours depending on the nucleophilicity of the amine [10]. Primary amines generally provide higher yields (70-90%) compared to sterically hindered secondary amines (42-65%) [8] [10].

The mechanism involves initial nucleophilic attack by the nitrogen lone pair on the electrophilic α-carbon, forming a tetrahedral intermediate that subsequently eliminates bromide to give the α-amino ketone product [8] [9]. The electron-withdrawing carbonyl group stabilizes the developing negative charge during the transition state, significantly lowering the activation energy compared to unactivated alkyl bromides [8].

Reactions with Thiols

Thiol nucleophiles react efficiently with 2-bromo-4'-hydroxyacetophenone to form α-thioether derivatives [11] [8]. These reactions proceed under similar conditions to amine substitutions but often require slightly elevated temperatures (70-100°C) due to the lower nucleophilicity of sulfur compared to nitrogen [11].

The reaction is typically conducted in dimethylacetamide (DMAc) with potassium carbonate as base [11]. Both aliphatic and aromatic thiols are suitable nucleophiles, with benzyl thiols showing particularly high reactivity and achieving complete conversion at room temperature within 15 minutes [8]. Alkyl thiols generally require heating to 70°C overnight for complete conversion [8].

Recent advances have utilized the Ph₃P/ICH₂CH₂I system to promote desulfurization-nucleophilic substitution sequences, where thiols can be activated for nucleophilic displacement while simultaneously undergoing C-S bond cleavage [8]. This methodology expands the scope of accessible products and provides alternative synthetic pathways to traditional nucleophilic substitution approaches.

Methoxide-Bromide Exchange Mechanisms

The methoxide-bromide exchange represents a particularly important transformation for synthetic applications [12] [13]. Treatment of 2-bromo-4'-hydroxyacetophenone with sodium methoxide in methanol under an inert atmosphere leads to clean displacement of bromide by methoxide [12] [13].

This reaction proceeds through direct SN2 displacement, with methoxide acting as both nucleophile and solvent [13]. The reaction is typically conducted under nitrogen atmosphere to prevent oxidation of the phenolic hydroxyl group [12] [13]. When alkali metal methoxides are employed, the phenolic hydroxyl can be deprotonated, leading to formation of the sodium salt of the α-methoxy-4'-hydroxyacetophenone [13].

The α-methoxy product can be isolated in neutral form by acidification with hydrochloric acid to pH 6 or below [13]. This methodology is particularly valuable in pharmaceutical synthesis, where the α-methoxy ketone serves as an intermediate for further reduction to produce bioactive compounds such as 4-(2'-methoxyethyl)phenol [13].

Reduction Reactions

2-Bromo-4'-hydroxyacetophenone can undergo selective reduction at different functional groups depending on the choice of reducing agent and reaction conditions [14] [15].

Carbonyl Group Reduction

The ketone carbonyl group can be selectively reduced to the corresponding secondary alcohol using mild reducing agents [14] [15]. Sodium borohydride in methanol at 0°C to room temperature provides excellent chemoselectivity, reducing only the ketone while leaving the aromatic bromide and hydroxyl groups intact [14].

Studies using NaBH₄/Ba(OAc)₂ as a reducing system in acetonitrile have demonstrated regioselective 1,2-reduction of α,β-unsaturated carbonyl compounds with high efficiency [14]. For 2-bromo-4'-hydroxyacetophenone, this system achieves 90-95% yields of the corresponding α-bromo alcohol within 0.25-2 hours [14].

The reduction mechanism proceeds through hydride delivery to the carbonyl carbon, forming a tetrahedral alkoxide intermediate that is subsequently protonated to give the alcohol product [15]. The electron-withdrawing bromine substituent increases the electrophilicity of the carbonyl carbon, enhancing the rate of hydride addition [15].

Enantioselective reduction can be achieved using alcohol dehydrogenases (ADHs) as biocatalysts [16]. Both (R)- and (S)-selective enzymes are available, allowing access to either enantiomer of the α-bromo alcohol product [16]. The (R)-ADH from Lactobacillus brevis provides >95% conversion and >99% enantioselectivity after 24 hours at pH 7 [16].

Complete Structural Reduction

More powerful reducing agents can achieve complete reduction of both the carbonyl and aromatic bromide functionalities [14]. Lithium aluminum hydride in anhydrous ether reduces the ketone to alcohol and can also remove the aromatic bromine through reductive dehalogenation [14].

Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere represents an alternative approach for complete reduction [13]. This method can simultaneously reduce the ketone carbonyl and remove the α-bromine through hydrogenolysis [13]. The hydroxyl group typically remains intact under standard hydrogenation conditions.

For pharmaceutical applications requiring complete reduction to ethyl derivatives, a two-step approach involving initial reduction followed by additional hydrogenation with multiple equivalents of hydrogen has been successfully employed [13]. This methodology produces 4-(2'-hydroxyethyl)phenol derivatives that are valuable pharmaceutical intermediates [13].

Oxidation Reactions

The oxidation chemistry of 2-bromo-4'-hydroxyacetophenone involves transformations at both the hydroxyl group and the side chain, leading to various oxidized products with distinct properties .

Hydroxyl Group Transformations

The phenolic hydroxyl group can be oxidized to quinone structures using strong oxidizing agents . Potassium permanganate in acidic medium converts the hydroxyl group to a carbonyl, generating quinone derivatives . These transformations are particularly relevant for compounds bearing both electron-withdrawing and electron-donating substituents, as they can lead to extended conjugation systems.

Chromium trioxide in acetic acid provides an alternative oxidizing system that can selectively target the hydroxyl group while preserving other functionalities . The choice of oxidizing agent and reaction conditions determines the selectivity and extent of oxidation, with milder conditions favoring selective hydroxyl oxidation over side chain modifications.

Side Chain Modifications

The α-bromine substituent can participate in oxidative transformations that modify the side chain structure . Under strongly oxidizing conditions, the α-carbon can be further oxidized, potentially leading to carboxylic acid derivatives through overoxidation .

Selective oxidation of the α-position while retaining the bromine substituent requires carefully controlled conditions . Mild oxidizing agents such as pyridinium chlorochromate (PCC) can achieve selective transformations without extensive side reactions .

Heterocycle Formation

2-Bromo-4'-hydroxyacetophenone serves as a versatile building block for heterocycle synthesis due to its multiple reactive sites and appropriate substitution pattern [18] [19].

Thiazole Synthesis

The Hantzsch thiazole synthesis represents the most important application of 2-bromo-4'-hydroxyacetophenone in heterocycle formation [18] [20]. Treatment with thiourea or substituted thioureas in ethanol-water mixtures at room temperature provides 2-aminothiazole derivatives in good yields [21] [18].

The mechanism involves initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon, displacing bromide to form an intermediate α-thioketone [20]. This intermediate undergoes intramolecular cyclization with elimination of water to form the thiazoline ring, which subsequently dehydrates to give the aromatic thiazole product [20].

Experimental studies have demonstrated yields of 49-64% for thiazole formation from 2-bromo-4'-hydroxyacetophenone and ammonium thiocyanate in ethanol-water [21]. The reaction proceeds through conversion of bromide to thiocyanate, followed by cyclization to form the thiazole ring [21]. Alternative conditions using potassium thiocyanate (KS¹³CN) for isotopic labeling purposes have achieved similar yields [21].

The reaction conditions are notably mild, requiring only room temperature and overnight stirring [21] [18]. This tolerance for mild conditions makes the transformation suitable for substrates bearing sensitive functional groups such as the phenolic hydroxyl present in 2-bromo-4'-hydroxyacetophenone [18].

Imidazole Synthesis Pathways

Imidazole ring formation from 2-bromo-4'-hydroxyacetophenone proceeds through condensation with formamidine derivatives under basic conditions [22] [19]. The most effective approach involves treatment with formamidine acetate in liquid ammonia at 70°C [19].

The mechanism begins with nucleophilic attack by the formamidine nitrogen on the α-carbon, displacing bromide [19]. The resulting intermediate undergoes intramolecular cyclization to form the imidazole ring with elimination of water [19]. The reaction requires elevated temperature and pressure vessel conditions due to the use of liquid ammonia as solvent [19].

Microwave-assisted synthesis has been explored as an alternative to conventional heating [22]. Treatment of 2-bromo-4'-hydroxyacetophenone derivatives with substituted amides under microwave irradiation for 3-5 minutes provides imidazole products in 40-80% yields [22]. The microwave conditions significantly reduce reaction times compared to conventional heating while maintaining good yields [22].

Alternative synthetic approaches utilize triethylammonium chloride (TEBA) as a phase-transfer catalyst in aqueous media [22]. These conditions provide environmental advantages through the use of water as solvent while achieving comparable yields to organic solvent systems [22].

Pyrimidine Derivatives Construction

While specific studies on pyrimidine formation from 2-bromo-4'-hydroxyacetophenone are limited in the available literature, related bromoacetophenone derivatives have been successfully employed in pyrimidine synthesis through multicomponent reactions [23] [24].

The general approach involves condensation of the bromoacetophenone with guanidine derivatives and aldehydes under acidic conditions [23]. These multicomponent reactions proceed through initial nucleophilic substitution at the α-position, followed by cyclization to form the pyrimidine ring system [23].

Alternative methodologies utilize 2-bromomalonaldehyde derivatives in one-step reactions with amidine compounds to construct 5-bromo-2-substituted pyrimidines [24]. While this specific approach uses a different starting material, the principles could potentially be adapted for 2-bromo-4'-hydroxyacetophenone through appropriate synthetic modifications [24].

Mechanistic Insights into Chemical Transformations

The chemical reactivity of 2-bromo-4'-hydroxyacetophenone is fundamentally governed by the electronic interactions between its multiple functional groups and the resulting effects on molecular orbital energies and charge distributions [26].

The α-bromine atom experiences significant activation due to the adjacent electron-withdrawing carbonyl group . This activation manifests as increased electrophilicity at the α-carbon, making it highly susceptible to nucleophilic attack . Computational studies using density functional theory (DFT) methods have confirmed that the carbonyl group withdraws electron density from the α-carbon, creating a significant partial positive charge that facilitates nucleophilic substitution reactions .

The phenolic hydroxyl group contributes electron density to the aromatic ring through resonance donation [5] . However, this donation is partially offset by the electron-withdrawing inductive effect of the carbonyl group . The net result is a complex electronic environment where the aromatic ring remains somewhat deactivated toward electrophilic substitution while retaining nucleophilic character at specific positions .

Molecular docking studies have provided insights into the mechanism of protein tyrosine phosphatase inhibition . The compound exhibits a binding energy of -8.2 kcal/mol with SHP-1, with the bromoacetyl group forming a covalent thioether bond with the catalytic cysteine residue (Cys453) . This covalent modification irreversibly inactivates the enzyme, explaining the compound's potent inhibitory activity [4] [5] .

The stability and reactivity of 2-bromo-4'-hydroxyacetophenone under various conditions have been characterized through spectroscopic and computational methods . Thermal analysis indicates stability up to the melting point (70°C) with decomposition products including CO and CO₂ monitored by TGA-MS . The compound shows pH-dependent stability, with optimal storage conditions being acidic to neutral pH ranges .

Mechanistic studies of photodegradation pathways have revealed that UV irradiation can cleave the C-Br bond, releasing bromide ions and forming 4-hydroxybenzoic acid as the primary degradation product . This photolability has been exploited in the development of photoremovable protecting groups for biological applications [27] [28].

The reactivity patterns observed for 2-bromo-4'-hydroxyacetophenone can be rationalized through frontier molecular orbital theory . The lowest unoccupied molecular orbital (LUMO) is primarily localized on the carbonyl carbon and α-carbon, explaining the high electrophilicity of these positions . The highest occupied molecular orbital (HOMO) involves the phenolic oxygen and aromatic π-system, consistent with the nucleophilic character of the hydroxyl group .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Dates

1-(4-Hydroxyphenyl)-, 1-(2,4-dihydroxyphenyl)- and 1-(2,5-dihydroxyphenyl)-2-bromoethanones: new labels for determination of carboxylic acids by high-performance liquid chromatography with electrochemical and ultraviolet detection

R K Munns, J E Roybal, W Shimoda, J A HurlbutPMID: 3417815 DOI: 10.1016/s0021-9673(00)94469-8